molecular formula C7H16Cl2N2O B1404947 N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride CAS No. 1403767-34-9

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Cat. No. B1404947
CAS RN: 1403767-34-9
M. Wt: 215.12 g/mol
InChI Key: WIROGUASPOUDJH-UHFFFAOYSA-N
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Description

“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1403767-34-9 . It has a molecular weight of 215.12 . The IUPAC name for this compound is N-methyl-N-(3-oxetanyl)-3-azetidinamine dihydrochloride .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings can be achieved through aza-Michael addition . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .


Physical And Chemical Properties Analysis

“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound is utilized in the synthesis of new heterocyclic amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are important for pharmaceutical development as they serve as pharmacophores, which are parts of a molecule responsible for its biological activity .

Development of Bioisosteric Compounds

The oxetane and azetidine rings present in this compound make it a valuable precursor for the development of bioisosteric compounds. Bioisosteres are molecules or substructures with similar physical or chemical properties that produce similar biological effects .

Drug Discovery Building Blocks

Due to its structural diversity, this compound is considered an emerging building block in drug discovery. It can be used to create a variety of structurally diverse derivatives, which are essential in the search for new therapeutic agents .

Pharmaceutical Research

In pharmaceutical research, this compound is widely used as a pharmacophore for the development of drugs exhibiting a variety of biological activities . Its presence in a molecule can significantly influence the molecule’s interaction with biological targets.

Chemical Synthesis

The compound is involved in chemical synthesis processes, such as the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition, to yield functionalized azetidines and oxetanes . These reactions are crucial for creating compounds with potential applications in medicinal chemistry.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 .

Future Directions

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the development of new compounds using “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride”.

properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROGUASPOUDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

CAS RN

1403767-34-9
Record name N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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